molecular formula C14H21Cl2NO B8468777 1-(2-(4-(Chloromethyl)phenoxy)ethyl)piperidine hydrochloride

1-(2-(4-(Chloromethyl)phenoxy)ethyl)piperidine hydrochloride

Cat. No.: B8468777
M. Wt: 290.2 g/mol
InChI Key: JGLGVYACPZLMND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(4-(Chloromethyl)phenoxy)ethyl)piperidine hydrochloride is a chemical compound that features a piperidine ring, an ethoxy group, and a benzyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)piperidine hydrochloride typically involves the reaction of 4-hydroxybenzyl chloride with 2-(piperidin-1-yl)ethanol under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-(Chloromethyl)phenoxy)ethyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The benzyl chloride moiety can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols.

    Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidones or reduction to form piperidines.

    Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of piperidones.

    Reduction: Formation of piperidines.

    Hydrolysis: Formation of the corresponding alcohol.

Scientific Research Applications

1-(2-(4-(Chloromethyl)phenoxy)ethyl)piperidine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It is utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The benzyl chloride moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Piperidinylethoxy)benzylamine
  • 4-(2-Piperidinylethoxy)benzyl alcohol
  • 4-(2-Piperidinylethoxy)benzyl acetate

Uniqueness

1-(2-(4-(Chloromethyl)phenoxy)ethyl)piperidine hydrochloride is unique due to the presence of the benzyl chloride moiety, which allows for versatile chemical modifications. This makes it a valuable intermediate in the synthesis of various derivatives with potential biological activity.

Properties

Molecular Formula

C14H21Cl2NO

Molecular Weight

290.2 g/mol

IUPAC Name

1-[2-[4-(chloromethyl)phenoxy]ethyl]piperidine;hydrochloride

InChI

InChI=1S/C14H20ClNO.ClH/c15-12-13-4-6-14(7-5-13)17-11-10-16-8-2-1-3-9-16;/h4-7H,1-3,8-12H2;1H

InChI Key

JGLGVYACPZLMND-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)CCl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The solution of 4-(2-piperidinylethoxy)benzyl alcohol in ethylene dichloride can be combined with thionyl chloride and heated until the reaction is complete. Upon cooling, the mixture can be concentrated, followed by addition of 1,2-dimethoxyethane and additional concentration. The precipitate can be collected and dried to yield intermediate 4-(2-piperidinylethoxy)benzylchloride hydrochloride, as shown in Scheme IX. ##STR36##
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